3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-N-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-12-3-2-4-14(9-12)24(22,23)17-10-15(21)19-7-5-13(11-19)20-8-6-16-18-20/h2-4,6,8-9,13,17H,5,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORDGYZHUKGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction, followed by the formation of the pyrrolidine ringThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyrrolidine rings play a crucial role in binding to these targets, while the sulfonamide group enhances the compound’s solubility and stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Analogs and Key Differences
The following compounds from are structurally relevant for comparison:
| Compound ID & Name | Core Structure | Key Functional Groups | Potential Properties/Applications |
|---|---|---|---|
| 878682-97-4 : 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | Benzothiazole-sulfonyl chloride | Sulfonyl chloride, benzothiazole, methyl, ketone | Reactive intermediate for sulfonamide synthesis |
| 727999-93-1 : 2-(5-Nitropyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | Pyridine-thiazole-acetamide | Nitropyridine, thiazole, sulfanyl, acetamide | Potential antimicrobial or kinase inhibitor |
| 696649-87-3 : 3-(4-Ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid | Tetrazole-propanoic acid | Tetrazole, ethoxyphenyl, carboxylic acid | Metabolic stability, ionizable at physiological pH |
| 844882-07-1 : 3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid | Tetrazole-propanoic acid | Tetrazole, chlorophenyl, carboxylic acid | Enhanced lipophilicity vs. ethoxy analog |
Key Observations :
Target Compound vs. 878682-97-4 :
- The sulfonamide group in the target compound is less reactive than the sulfonyl chloride in 878682-97-4, making it more suitable for drug development due to reduced hydrolysis risk.
- The triazole-pyrrolidine moiety offers hydrogen-bonding capabilities, whereas the benzothiazole core in 878682-97-4 may confer aromatic stacking interactions.
Target Compound vs. The target compound’s pyrrolidine ring provides conformational flexibility, which may improve binding to flexible enzyme active sites compared to the rigid thiazole-acetamide scaffold.
Target Compound vs. Tetrazole Derivatives (696649-87-3, 844882-07-1) :
- Tetrazoles are highly ionizable (pKa ~4.9), aiding membrane permeability and bioavailability, whereas the triazole in the target compound (pKa ~1.2) remains neutral at physiological pH, favoring hydrophobic interactions .
- The chlorophenyl group in 844882-07-1 increases lipophilicity compared to the ethoxyphenyl group in 696649-87-3, a design strategy that could be mirrored in the target compound by modifying substituents on the benzene ring.
Biologische Aktivität
The compound 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that incorporates a triazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes:
- A sulfonamide group
- A triazole ring
- A pyrrolidine moiety
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The incorporation of the triazole group may enhance this effect by interfering with folic acid synthesis in bacteria.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazole moiety is often associated with increased potency against tumor cells.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In a study assessing the cytotoxicity against various cancer cell lines, the compound exhibited IC50 values as shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12 |
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of a related sulfonamide compound in treating urinary tract infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load within 48 hours of treatment.
Case Study 2: Cancer Cell Line Testing
A research group investigated the effects of the compound on A549 lung cancer cells. Results showed that treatment led to apoptosis as evidenced by increased caspase activity and PARP cleavage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
